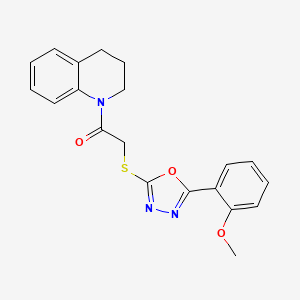
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a dihydroquinolinyl moiety, an oxadiazole ring, and a methoxyphenyl group, which may contribute to its potential biological activity and photophysical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives involves the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield oxadiazolo and thiadiazolo derivatives, respectively . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroquinolinyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using spectroscopic methods such as NMR and FT-IR, as demonstrated in the synthesis and characterization of dihydroquinazolinone derivatives . The photophysical properties, including solvent-dependent emission and intramolecular charge transfer, can be studied using absorption and emission spectroscopy. Additionally, computational methods like DFT and TDDFT can be employed to predict and confirm the molecular structure and electronic properties .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the presence of the oxadiazole and dihydroquinolinyl moieties. Oxadiazoles are known for their participation in various chemical reactions, including nucleophilic substitution and cycloadditions, which could be utilized for further chemical modifications . The dihydroquinolinyl group could undergo oxidation, reduction, and other transformations typical for heterocyclic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include fluorescence, as seen in related quinolinone derivatives . The cytotoxic activity against cancer cell lines could also be a significant property, as similar structures have shown such biological activities . The solubility, melting point, and stability of the compound would be influenced by the functional groups present and could be determined experimentally.
Applications De Recherche Scientifique
Antituberculosis and Cytotoxic Studies A significant area of application is the synthesis and evaluation of 3-heteroarylthioquinoline derivatives for their in vitro antituberculosis and cytotoxicity studies. These compounds have been synthesized using a variety of precursors, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone or its structural analogs, and screened against Mycobacterium tuberculosis. Among them, certain derivatives have shown promising antituberculosis activity with minimal cytotoxic effects against mammalian cell lines, highlighting their potential as therapeutic agents against tuberculosis with low toxicity profiles (Selvam et al., 2011).
Photophysical Studies Another important application involves the investigation of photophysical properties of dihydroquinazolinone derivatives. These studies are essential for understanding the interaction of these compounds with light, which is crucial for designing photoactive materials and agents. The derivatives synthesized from similar structural frameworks exhibit significant changes in their photophysical properties depending on the solvent polarity, indicating their potential utility in developing light-sensitive materials and sensors (M. Pannipara et al., 2017).
Synthetic Chemistry and Novel Derivatives The compound and its derivatives also play a vital role in synthetic chemistry, serving as key intermediates in the synthesis of novel compounds with potential anticancer, antimicrobial, and antioxidant activities. This includes the development of novel series of compounds incorporating the 1,3,4-oxadiazole moiety, which have been evaluated for their antibacterial properties against various bacterial strains. Such studies contribute to the discovery of new drugs with improved efficacy and reduced resistance issues (R. S. Joshi et al., 2011).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOBOSCOKLYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

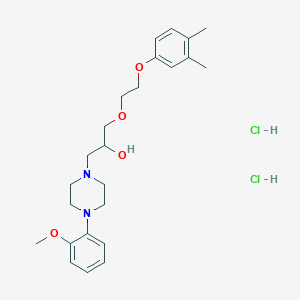
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
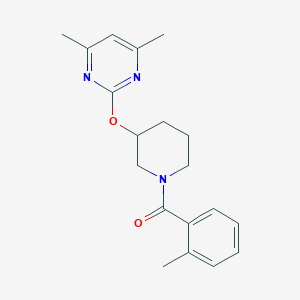
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
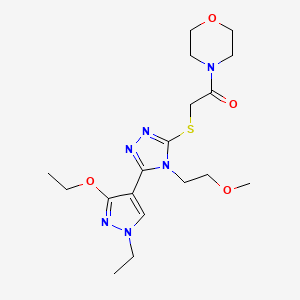
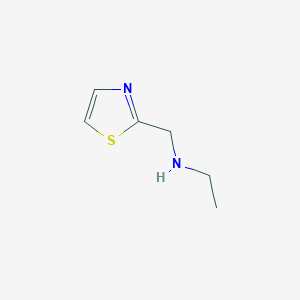
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
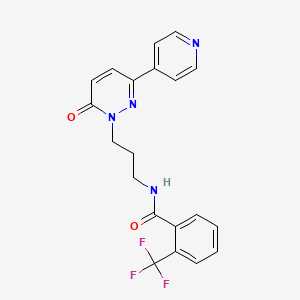
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
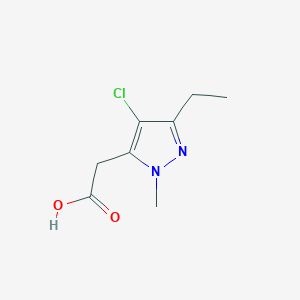
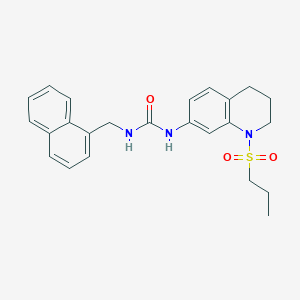
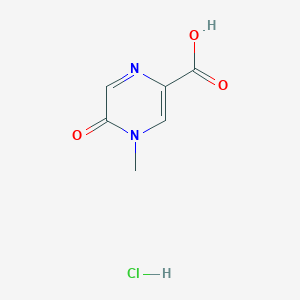
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)